molecular formula C15H25N7O4S B10945763 2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10945763
M. Wt: 399.5 g/mol
InChI Key: XXLDEHFFPHNRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a morpholine ring, and a hydrazinecarbothioamide group

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .

Properties

Molecular Formula

C15H25N7O4S

Molecular Weight

399.5 g/mol

IUPAC Name

1-[3-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C15H25N7O4S/c1-12-11-13(22(24)25)19-21(12)6-3-14(23)17-18-15(27)16-4-2-5-20-7-9-26-10-8-20/h11H,2-10H2,1H3,(H,17,23)(H2,16,18,27)

InChI Key

XXLDEHFFPHNRNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=S)NCCCN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.